molecular formula C20H17BrN2O4 B5347678 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide

Cat. No.: B5347678
M. Wt: 429.3 g/mol
InChI Key: PSXMENTWCMSEDL-MHWRWJLKSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a bromobenzamide moiety, and an enamine linkage, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-2-9-22-20(25)16(23-19(24)14-5-3-4-6-15(14)21)10-13-7-8-17-18(11-13)27-12-26-17/h2-8,10-11H,1,9,12H2,(H,22,25)(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXMENTWCMSEDL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to bromination and subsequent coupling with a prop-2-enylamine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-bromobenzamide stands out due to its bromobenzamide moiety, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack the bromine atom or the enamine linkage .

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